1,3-Phenylene diisocyanate
Overview
Description
1,3-Phenylene diisocyanate is a white to off-white fused solid . It has a linear formula of C6H4(NCO)2 and a molecular weight of 160.13 . It is used as a reagent in the synthesis of polyurethane materials and other thermoplastics .
Synthesis Analysis
1,3-Phenylene diisocyanate can be incorporated into perovskite films using an antisolvent technique . The introduction of water triggers the in situ polymerization of 1,3-Phenylene diisocyanate .Molecular Structure Analysis
The molecular structure of 1,3-Phenylene diisocyanate is characterized by two NCO groups as their key reactive sites . The 3D structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis
1,3-Phenylene diisocyanate is incompatible with many classes of compounds, reacting exothermically to release toxic gases . Reactions with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides can cause vigorous releases of heat .Physical And Chemical Properties Analysis
1,3-Phenylene diisocyanate has a boiling point of 121 °C/25 mmHg and a melting point of 49-51 °C . It is stored at a temperature of 2-8°C . The molar refractive index is 44.67 and the molar volume is 136.7 m3/mol .Scientific Research Applications
Compatibilization of Polymer Blends : It is used as a compatibilizing agent in polymer blends, such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) and poly(lactic acid), to enhance mechanical performance without affecting thermal stability (González-Ausejo et al., 2017).
Formation of Ordered Oligomer Assemblies : It facilitates the surface-confined reaction with aliphatic diamines on gold surfaces, leading to the formation of ordered oligomer assemblies stabilized by hydrogen bonding (Greenwood et al., 2013).
Synthesis of Polyurethanes : It is used in the preparation of thermoplastic polyurethanes using in situ generated poly(propylene carbonate)-diols (Lee et al., 2012).
Polymer Science and Engineering : It has been used in the synthesis of telechelic polyesters and is effective in coupling reactions (Dubois et al., 1994).
Adsorption and Oligomerization Studies : Its adsorption and oligomerization on Au(111) surfaces have been studied, providing insights into molecular assembly and surface chemistry (Kestell et al., 2016).
Materials Research and Functional Design : It has applications in the estimation of surface-accessible inclusion sites in copolymer materials, contributing to the design of functional materials (Mohamed et al., 2010).
Safety And Hazards
1,3-Phenylene diisocyanate is highly flammable and can easily be ignited by heat, sparks, or flames . It is toxic; inhalation, ingestion, or contact with vapors, dusts, or substance may cause severe injury, burns, or death . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Future Directions
1,3-Phenylene diisocyanate has been used in the realm of photovoltaics, specifically in organometallic hybridized perovskite solar cells (PSCs) . The use of 1,3-Phenylene diisocyanate in PSCs has led to a noteworthy power conversion efficiency (PCE) of 24.66% . This approach provides new directions and methods for improving the efficiency and stability of PSCs .
properties
IUPAC Name |
1,3-diisocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O2/c11-5-9-7-2-1-3-8(4-7)10-6-12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHSXKTVMPXHNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=O)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O2 | |
Record name | 1,3-PHENYLENE DIISOCYANATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID9044792 | |
Record name | 1,3-Diisocyanatobenzene | |
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Molecular Weight |
160.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid with an irritating odor; [Alfa Aesar MSDS] | |
Record name | 1,3-Phenylene diisocyanate | |
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Product Name |
1,3-Phenylene diisocyanate | |
CAS RN |
123-61-5 | |
Record name | 1,3-PHENYLENE DIISOCYANATE | |
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Record name | 1,3-Phenylene diisocyanate | |
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Record name | 1,3-Diisocyanatobenzene | |
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Record name | 1,3-Phenylene diisocyanate | |
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Record name | Benzene, 1,3-diisocyanato- | |
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Record name | 1,3-Diisocyanatobenzene | |
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Record name | m-phenylene diisocyanate | |
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Record name | 1,3-DIISOCYANATOBENZENE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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